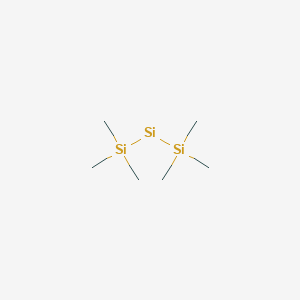![molecular formula C10H16O3 B3053158 2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 51442-80-9](/img/structure/B3053158.png)
2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
Descripción general
Descripción
2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C10H16O3. It is a derivative of pentynol, where the hydroxyl group is protected by a tetrahydropyranyl (THP) group. This compound is often used in organic synthesis due to its unique reactivity and protective group properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the protection of 2-pentyn-1-ol with dihydropyran in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 2-Pentyn-1-ol and dihydropyran.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out at room temperature, and the product is purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The THP group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic or basic conditions can be used to remove the THP group, followed by substitution with desired groups.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is used in several scientific research applications:
Organic Synthesis: As a protected alcohol, it is used in multi-step synthesis to prevent unwanted reactions at the hydroxyl group.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its role as a protected alcohol. The THP group protects the hydroxyl group from reacting under various conditions, allowing selective reactions at other sites. Upon deprotection, the free alcohol can participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
- 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
- 6-[(tetrahydro-2H-pyran-2-yl)oxy]hexan-1-ol
Uniqueness
2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its alkyne functionality, which provides additional reactivity compared to its saturated or unsaturated counterparts. This makes it particularly valuable in synthetic organic chemistry for constructing complex molecules.
Propiedades
IUPAC Name |
5-(oxan-2-yloxy)pent-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10-11H,2,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFUCUVVHTXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCC#CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452973 | |
| Record name | 5-(tetrahydro-pyran-2-yloxy)-pent-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51442-80-9 | |
| Record name | 5-(tetrahydro-pyran-2-yloxy)-pent-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B3053076.png)
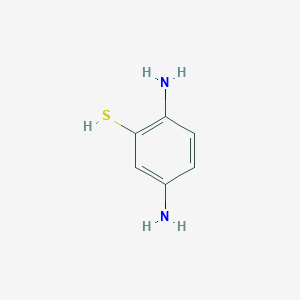
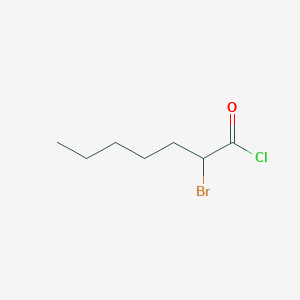
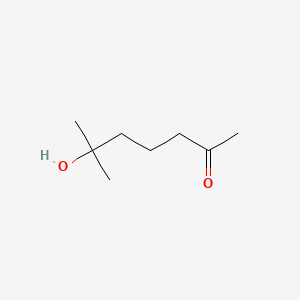
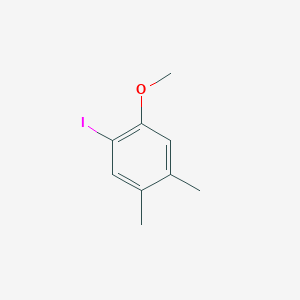

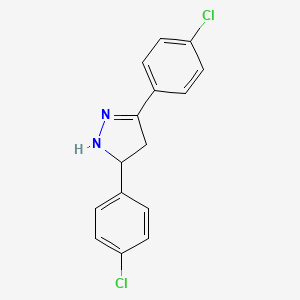
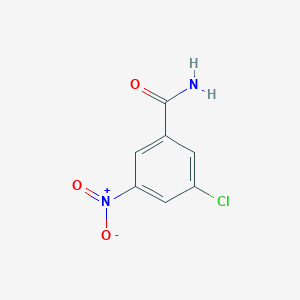
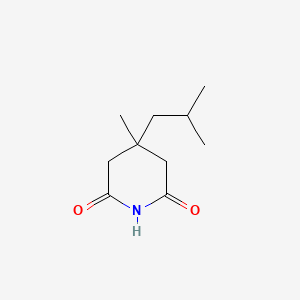
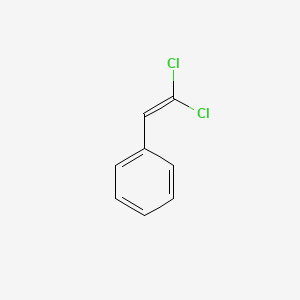
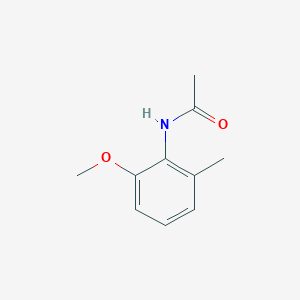
![2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione](/img/structure/B3053094.png)

